molecular formula C6H5F3N2O2 B1449269 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid CAS No. 1378717-34-0

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B1449269
M. Wt: 194.11 g/mol
InChI Key: KKFLFOPRRGBSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a carboxylic acid group . The “2,2,2-Trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is an ethyl group where all three hydrogen atoms have been replaced by fluorine atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethanol, a related compound, is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid . Another related compound, 1,1,2,2,-tetrafluoroethyl-2,2,2-trifluoroethyl ether, can be prepared by reacting trifluoroethanol with a tetrafluoroethylene monomer .

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : 2,2,2-Trifluoroethyl Trifluoromethanesulfonate is used in organic synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, this compound is used as a reagent in a reaction .
    • Results : The outcomes would also depend on the specific reaction. In general, the use of this compound can facilitate certain types of chemical transformations .
  • Field : Polymer Science

    • Application : Synthesis of dual gas-responsive fluorescent diblock copolymers .
    • Method : Block copolymers were synthesized by the RAFT polymerization methods with fluorescent monomers as luminescence sources, 2-Diethylaminoethyl Methacrylate (DEAEMA) as a CO2 sensitive monomer, and 2,2,2-Trifluoroethyl Methacrylate(tFMA) as an O2 sensitive monomer .
    • Results : The synthesized stimulus-responsive fluorescent polymer had a high sensitivity to CO2; the double-responsive fluorescent diblock copolymer could form and achieve the reversal of polymer micelles in the aqueous solution when it was sequentially subjected to the introduction of CO2 and O2 .
  • Field : Organic Chemistry

    • Application : Triflic acid, a derivative of trifluoroethyl, is used as a catalyst for esterification .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, this compound is used as a reagent in a reaction .
    • Results : The outcomes would also depend on the specific reaction. In general, the use of this compound can facilitate certain types of chemical transformations .
  • Field : Battery Manufacturing

    • Application : 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is used as an electrolyte solvent and diluent in various battery technologies .
    • Method : TFTFE helps to suppress dendrites without raising the interfacial impedance. It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution .
    • Results : Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant. In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .
  • Field : Biochemistry

    • Application : 2,2,2-Trifluoroethanol is used in biochemical experiments to stabilize alpha helix .
    • Method : The specific methods of application or experimental procedures would depend on the particular experiment being performed. Generally, this compound is used as a reagent in a reaction .
    • Results : The outcomes would also depend on the specific reaction. In general, the use of this compound can facilitate certain types of biochemical transformations .
  • Field : Polymer Chemistry

    • Application : Synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .
    • Method : The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2- (trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
    • Results : The resulting poly (FATRIFE- co -MAF) copolymers exhibited various glass transition temperatures (Tg s) depending on their compositions. Tg values increased with increasing MAF contents in the copolymer. In addition, their thermal stability (the temperature for 10% weight loss in air, Td10%) increased with increasing FATRIFE content in the copolymer and reached 348 °C (for that containing 93 mol% FATRIFE). Finally, a high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-1-4(5(12)13)10-3-11/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFLFOPRRGBSNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid

CAS RN

1378717-34-0
Record name 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.